molecular formula C9H12FN B13628069 3-Ethyl-5-fluoro-2-methylaniline

3-Ethyl-5-fluoro-2-methylaniline

Cat. No.: B13628069
M. Wt: 153.20 g/mol
InChI Key: OYLUEFBPFSMQOF-UHFFFAOYSA-N
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Description

3-Ethyl-5-fluoro-2-methylaniline is an organic compound with the molecular formula C9H12FN It is a derivative of aniline, where the amino group is substituted with ethyl, fluoro, and methyl groups at different positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-fluoro-2-methylaniline can be achieved through several methods:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes, utilizing specialized equipment to ensure safety and efficiency. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-fluoro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

3-Ethyl-5-fluoro-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Ethyl-5-fluoro-2-methylaniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-fluoro-5-methylaniline
  • 5-Fluoro-2-methylaniline
  • 3-Fluoro-2-methylaniline

Uniqueness

3-Ethyl-5-fluoro-2-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

3-ethyl-5-fluoro-2-methylaniline

InChI

InChI=1S/C9H12FN/c1-3-7-4-8(10)5-9(11)6(7)2/h4-5H,3,11H2,1-2H3

InChI Key

OYLUEFBPFSMQOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)F)N)C

Origin of Product

United States

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